molecular formula C10H17NO5 B1507617 (4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 946610-68-0

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B1507617
CAS RN: 946610-68-0
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as Boc-4-OH-Pro, is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is widely used in scientific research due to its unique properties and diverse applications.

Mechanism of Action

Boc-4-OH-Pro acts as a chiral auxiliary due to its unique stereochemistry. It can be used to control the stereochemistry of a reaction by selectively activating one enantiomer over the other. Boc-4-OH-Pro also acts as a protecting group for the amino group of proline, which allows for the synthesis of peptides and proteins.
Biochemical and Physiological Effects:
Boc-4-OH-Pro does not have any known biochemical or physiological effects as it is primarily used as a chemical reagent in scientific research.

Advantages and Limitations for Lab Experiments

One of the major advantages of Boc-4-OH-Pro is its ability to selectively activate one enantiomer over the other, which makes it a valuable tool in asymmetric synthesis. It is also a versatile building block in the synthesis of peptides and proteins. However, one of the limitations of Boc-4-OH-Pro is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of Boc-4-OH-Pro in scientific research. One area of interest is the development of new methods for the synthesis of Boc-4-OH-Pro and its derivatives. Another area of interest is the development of new applications for Boc-4-OH-Pro, such as its use in the synthesis of novel bioactive compounds. Additionally, further research is needed to fully understand the mechanism of action of Boc-4-OH-Pro and its potential applications in various fields of chemistry and biology.
Conclusion:
In conclusion, Boc-4-OH-Pro is a valuable chemical reagent in scientific research due to its unique properties and diverse applications. Its ability to selectively activate one enantiomer over the other makes it a valuable tool in asymmetric synthesis, and its versatility as a building block in the synthesis of peptides and proteins makes it an essential component in many research projects. While there are limitations to its use, the future directions for Boc-4-OH-Pro are promising, and further research is needed to fully understand its potential applications in various fields of chemistry and biology.

Scientific Research Applications

Boc-4-OH-Pro has various applications in scientific research. It is widely used as a building block in the synthesis of peptides and proteins. It is also used as a chiral auxiliary in asymmetric synthesis. Boc-4-OH-Pro is also used in the synthesis of various pharmaceuticals and bioactive compounds.

properties

IUPAC Name

(4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731012
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946610-68-0
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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